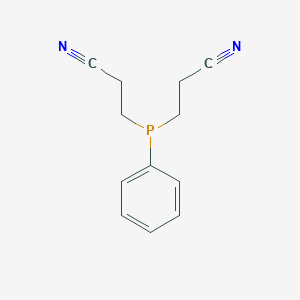![molecular formula C8H14N2O2S B098971 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 18126-08-4](/img/structure/B98971.png)
6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as penicillin V, is a narrow-spectrum antibiotic that belongs to the penicillin family. It is commonly used to treat bacterial infections such as strep throat, pneumonia, and skin infections.
Mécanisme D'action
Penicillin V works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for building the cell wall, which prevents the bacteria from growing and reproducing. This leads to the death of the bacteria.
Effets Biochimiques Et Physiologiques
Penicillin V has a low toxicity profile and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals. The antibiotic can also disrupt the natural gut microbiota, leading to diarrhea and other gastrointestinal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Penicillin V is a widely used antibiotic in laboratory experiments due to its narrow-spectrum activity and low toxicity profile. However, its effectiveness is limited to certain bacterial species, and it is not effective against all types of bacteria.
Orientations Futures
There are several future directions for 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V research. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the optimization of 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V dosing and administration to improve its effectiveness and reduce side effects. Additionally, there is a need for further research on the long-term effects of 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V use on the gut microbiota and the development of antibiotic resistance.
Méthodes De Synthèse
Penicillin V is synthesized from the fungus Penicillium chrysogenum. The fungus produces the 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V molecule as a natural defense mechanism against bacterial infections. The molecule is extracted from the fungus and purified to produce the antibiotic. The synthesis method involves fermentation, extraction, and purification processes.
Applications De Recherche Scientifique
Penicillin V has been extensively studied for its antibacterial properties. It has been used in clinical trials to treat various bacterial infections. The antibiotic has also been used in research to study the mechanism of action of antibiotics and to develop new antibiotics.
Propriétés
Numéro CAS |
18126-08-4 |
|---|---|
Nom du produit |
6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Formule moléculaire |
C8H14N2O2S |
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
6-amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2S/c1-8(2)5(7(11)12)10-3-4(9)6(10)13-8/h4-6H,3,9H2,1-2H3,(H,11,12) |
Clé InChI |
XJWOABFVCQZDGU-UHFFFAOYSA-N |
SMILES |
CC1(C(N2CC(C2S1)N)C(=O)O)C |
SMILES canonique |
CC1(C(N2CC(C2S1)N)C(=O)O)C |
Autres numéros CAS |
18126-08-4 |
Synonymes |
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-amino-3,3-dimethyl-,(2S,5R,6R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)


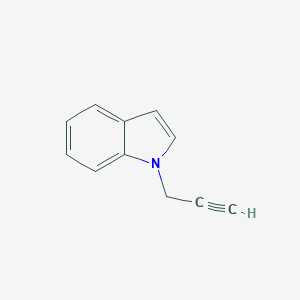
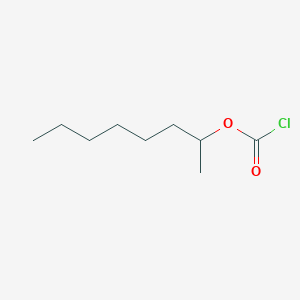
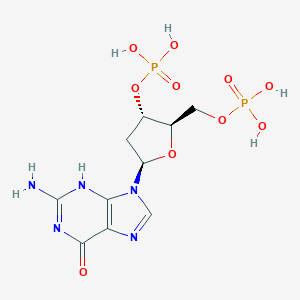

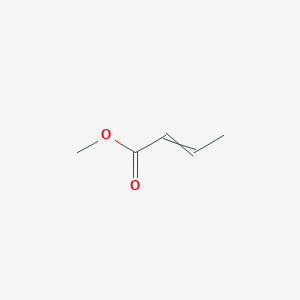
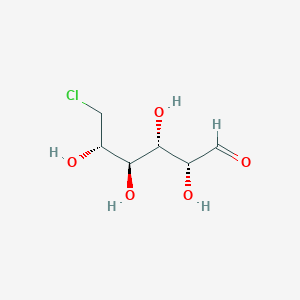
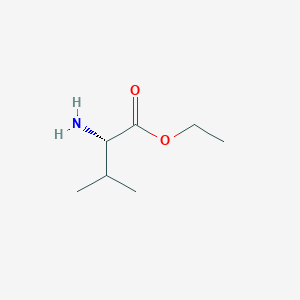

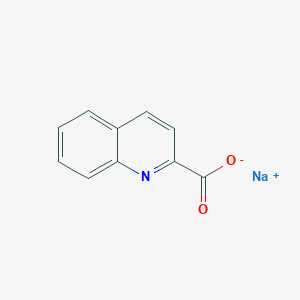
![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)
